1-Cyclopropylpropane-2-sulfonamide
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Overview
Description
1-Cyclopropylpropane-2-sulfonamide is an organosulfur compound with the molecular formula C6H13NO2S. This compound belongs to the sulfonamide class, which is known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Cyclopropylamine + Sulfonyl Chloride → this compound + HCl
Another method involves the use of sulfonyl chlorides and amines in the presence of a base such as triethylamine or pyridine. Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpropane-2-sulfonamide undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
- Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
- Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents and conditions .
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
- Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles .
Major Products:
- Oxidation: Sulfonic acids, sulfonyl chlorides.
- Reduction: Amines, other reduced derivatives.
- Substitution: Various substituted sulfonamides .
Scientific Research Applications
1-Cyclopropylpropane-2-sulfonamide has numerous applications in scientific research, including:
- Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
- Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties .
- Medicine: Explored as a potential therapeutic agent for treating various diseases due to its sulfonamide functionality .
- Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Cyclopropylpropane-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
1-Cyclopropylpropane-2-sulfonamide can be compared with other similar compounds, such as:
- 2-Cyclopropylpropane-1-sulfonamide: Similar structure but with the sulfonamide group at a different position .
- Sulfonimidates: Organosulfur compounds with similar functional groups but different chemical properties and applications .
Uniqueness: this compound is unique due to its specific structural configuration and the presence of both cyclopropyl and sulfonamide groups, which contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
1-Cyclopropylpropane-2-sulfonamide (CAS No. 1600484-63-6) is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, along with synthesis methods and relevant case studies.
Antibacterial Properties
This compound exhibits significant antibacterial activity, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This mechanism is shared among many sulfonamides, making them effective against a range of bacterial infections, including those caused by resistant strains.
Case Study: Efficacy Against Resistant Strains
In a study evaluating the efficacy of various sulfonamides against resistant bacterial strains, this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating drug-resistant infections .
Antiviral Activity
Research has indicated that this compound may also possess antiviral properties. Preliminary studies suggest that it can inhibit viral replication by interfering with viral enzymes, although specific mechanisms remain under investigation.
Anticancer Activity
Emerging data suggest that this compound may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. For instance, in vitro assays showed that it significantly reduced cell viability in human breast cancer cells .
Synthesis Methods
The synthesis of this compound typically involves the reaction of primary or secondary amines with sulfonyl chlorides under controlled conditions. This method allows for the formation of sulfonamide derivatives with specific biological activities.
Common Synthesis Route
- Reagents : Sulfonyl chloride and cyclopropylamine.
- Conditions : Reaction is usually conducted in an organic solvent at room temperature or slightly elevated temperatures.
- Outcome : The product is purified through crystallization or chromatography.
Comparative Analysis
To understand the uniqueness of this compound within the sulfonamide class, a comparison with other related compounds is useful:
Compound Name | Structure Feature | Unique Aspect |
---|---|---|
2-Cyclopropylpropane-1-sulfonamide | Position of sulfonamide group | Different position of the sulfonamide group |
Isoquinoline Sulfonamides | Contains an isoquinoline moiety | Exhibits allosteric inhibition against DNA gyrase |
Benzene Sulfonamides | Aromatic ring instead of cyclopropyl | Broader range of biological activity |
This table highlights how structural variations influence biological reactivity and pharmacological profiles.
Properties
IUPAC Name |
1-cyclopropylpropane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(10(7,8)9)4-6-2-3-6/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCNXKQAGUZIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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